Pyridachlometyl
Description
Significance of Novel Fungicides in Contemporary Crop Protection
The global food supply relies heavily on the effective control of plant diseases, with fungal pathogens being a primary cause of crop loss worldwide. cabidigitallibrary.org For decades, modern agriculture has depended on chemical fungicides to manage these threats. researchgate.net However, the intensive use of these agents has led to the emergence of fungicide-resistant pathogens, a phenomenon that diminishes the effectiveness of existing treatments and threatens food security. cropprotectionnetwork.org This "resistance treadmill" necessitates a continuous pipeline of new fungicide development to stay ahead of evolving pathogens. cropprotectionnetwork.org
The agricultural industry has been dominated by a few major classes of fungicides, including demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), and succinate (B1194679) dehydrogenase inhibitors (SDHIs). sumitomo-chem.co.jp The repeated use of fungicides with the same mode of action accelerates the selection of resistant fungal strains. sumitomo-chem.co.jp This has created an urgent need for new fungicides with novel modes of action. sumitomo-chem.co.jpnih.gov The introduction of a new chemical class can help to break the cycle of resistance, offering growers a new tool for integrated pest management strategies. google.com Such strategies often involve rotating fungicides with different modes of action to reduce the selection pressure on any single chemical class. sumitomo-chem.co.jp
Overview of Pyridachlometyl's Strategic Importance in Modern Agricultural Systems
This compound, with the development code S-2190, represents a significant advancement in fungicide technology. google.comagropages.com It is a pyridazine (B1198779) fungicide with a unique chemical structure characterized by a tetrasubstituted pyridazine ring. scilit.comlgcstandards.comnih.gov The first commercial product containing this compound, 'Fuseki flowable', received its initial registration in Japan in 2023. scilit.com
The strategic importance of this compound lies in its novel mode of action. chemicalbook.comdntb.gov.ua It acts as a tubulin dynamics modulator by promoting tubulin polymerization, which disrupts microtubule dynamics in fungi. chemicalbook.comnih.gov This mechanism is distinct from other tubulin-targeting fungicides, such as benzimidazoles. sumitomo-chem.co.jpresearchgate.net
Key aspects of this compound's strategic importance include:
Novel Mode of Action: Its unique mechanism of action on tubulin provides a new tool for managing fungicide resistance. chemicalbook.comdntb.gov.ua
No Cross-Resistance: Studies have shown that this compound does not exhibit cross-resistance with existing fungicide classes like DMIs, QoIs, and SDHIs. sumitomo-chem.co.jpresearchgate.net This makes it particularly valuable for use in rotation or combination with other fungicides.
Broad-Spectrum Activity: It has demonstrated potent fungicidal activity against a wide range of fungal pathogens from the phyla Ascomycota and Basidiomycota. chemicalbook.comnih.gov
Research Findings on this compound
Research has highlighted the efficacy of this compound against several important plant pathogens.
Antifungal Spectrum
In laboratory tests using artificial media, this compound has shown high antifungal activity against a variety of pathogens. The half-maximal effective concentration (EC50) was found to be low for several key fungal species, indicating high potency. sumitomo-chem.co.jp
Table 1: Antifungal Spectrum of this compound
Source: Sumitomo Chemical Co., Ltd. R&D Report, 2023. sumitomo-chem.co.jp
Efficacy in Greenhouse Trials
Greenhouse pot tests have demonstrated the protective and curative effects of this compound. In studies on Cercospora leaf spot of sugar beet, this compound showed high efficacy, comparable to or exceeding that of existing fungicides like mancozeb (B1675947). sumitomo-chem.co.jp
Table 2: Protective and Curative Effects of this compound on Cercospora Leaf Spot of Sugar Beet
Source: Sumitomo Chemical Co., Ltd. R&D Report, 2023. sumitomo-chem.co.jp
Structure
2D Structure
3D Structure
Properties
CAS No. |
1358061-55-8 |
|---|---|
Molecular Formula |
C17H11ClF2N2 |
Molecular Weight |
316.7 g/mol |
IUPAC Name |
3-chloro-4-(2,6-difluorophenyl)-6-methyl-5-phenylpyridazine |
InChI |
InChI=1S/C17H11ClF2N2/c1-10-14(11-6-3-2-4-7-11)16(17(18)22-21-10)15-12(19)8-5-9-13(15)20/h2-9H,1H3 |
InChI Key |
ZNBJSAAROMDHOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=N1)Cl)C2=C(C=CC=C2F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Discovery and Synthetic Development of Pyridachlometyl
Historical Context of Pyridachlometyl Conception and Initial Identification
The development of this compound was driven by the critical need for new fungicides to combat the rise of resistant fungal strains. sumitomo-chem.co.jp The global fungicide market has been largely dominated by three groups: demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), and succinate (B1194679) dehydrogenase inhibitors (SDHIs). sumitomo-chem.co.jp While effective, the widespread use of these fungicides has led to the emergence of resistant pathogens, such as Cercospora beticola in sugar beets, which has shown resistance to both benzimidazole (B57391) and kasugamycin (B1663007) fungicides, and subsequently to DMIs and QoIs. sumitomo-chem.co.jp This created a pressing demand for fungicides with novel modes of action. sumitomo-chem.co.jp
Sumitomo Chemical embarked on a research program to identify new chemical entities with broad-spectrum fungicidal activity and no cross-resistance to existing major fungicides. sumitomo-chem.co.jpnih.gov This led to the identification of an initial lead compound, a diphenyl-imidazo[1,2-a]pyrimidine, which demonstrated potent fungicidal properties. nih.govresearchgate.net Announced in 2017 under the development code S-2190, this compound emerged from this research as a first-in-class molecule with a unique tetrasubstituted pyridazine (B1198779) ring. scilit.comresearcher.lifechemicalbook.com It exhibits a novel mode of action by modulating tubulin dynamics in fungi, a mechanism distinct from other tubulin-targeting fungicides. sumitomo-chem.co.jpsumitomo-chem.co.jp The first commercial product containing this compound, 'Fuseki flowable', received its initial registration in Japan in 2023. scilit.comresearcher.life
Lead Compound Identification and Structural Evolution
The journey to this compound involved a systematic process of lead compound identification and structural modification, guided by the principles of medicinal chemistry.
From Diphenyl-Imidazo[1,2-a]pyrimidine to Pyridazine Scaffold
The starting point for the discovery of this compound was a proprietary lead compound, a diphenyl-imidazo[1,2-a]pyrimidine, which exhibited potent, broad-spectrum fungicidal activity. sumitomo-chem.co.jpnih.gov To simplify the chemical structure and identify the essential pharmacophore, researchers synthesized a derivative, compound 2, where the central condensed heterocyclic ring was changed from sumitomo-chem.co.jpresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidine to imidazo[1,2-a]pyrimidine (B1208166). sumitomo-chem.co.jp This modification, along with other structural changes, resulted in a compound with nearly identical antifungal activity. sumitomo-chem.co.jp
This finding led to the hypothesis that a complex condensed ring system was not essential for activity. sumitomo-chem.co.jp Consequently, a new lead compound (compound 3) was designed with a simplified monocyclic 2(1H)-pyrimidinone ring, which retained significant fungicidal activity. sumitomo-chem.co.jpnih.gov Further structural refinement involved replacing the oxygen atom in the pyrimidinone ring with a nitrogen atom, leading to the creation of a novel class of tetrasubstituted pyridazine compounds (compound 4). sumitomo-chem.co.jpnih.gov This pyridazine derivative demonstrated even higher antifungal activity and excellent disease control in field trials, establishing the pyridazine ring as a key scaffold for this new class of fungicides. sumitomo-chem.co.jp
Bioisosteric Transformations in Fungicide Design and Optimization
The successful transition from a bicyclic imidazo[1,2-a]pyrimidine to a monocyclic pyridazine highlights the strategic application of bioisosteric replacement in drug design. nih.govresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. researchgate.netu-tokyo.ac.jp
In the development of this compound, the imidazo[1,2-a]pyrimidine and pyridazine rings were found to be bioisosterically similar. nih.govresearchgate.net It was hypothesized that the two adjacent nitrogen atoms in the pyridazine ring could mimic the spatial and electronic arrangement of the nitrogen atoms in the original bicyclic lead compound, allowing for similar interactions with the target protein. sumitomo-chem.co.jpresearchgate.net This strategic replacement, aimed at simplifying the molecular structure for better manufacturing feasibility, proved successful. nih.govresearchgate.net Further optimization through structure-activity relationship (SAR) studies on the pyridazine compounds led to the selection of this compound as the final development candidate. nih.govresearchgate.net The use of fluorine atoms in the structure is also a key aspect of its design, as fluorine can act as a bioisostere for hydrogen or a methyl group, influencing the molecule's properties. nih.gov
Strategic Synthesis Pathways of this compound
The development of an efficient and industrially scalable synthesis was crucial for the commercialization of this compound. sumitomo-chem.co.jp Researchers explored and established two primary synthetic routes. sumitomo-chem.co.jpnih.gov
Pyridazinone Intermediate Derivations in Synthesis
One of the primary synthetic strategies involves the construction of a pyridazinone intermediate which is then converted to this compound. sumitomo-chem.co.jpnih.gov A published method starts with 2,6-difluorobenzaldehyde, which is transformed into its cyanohydrin derivative. chemicalbook.com Subsequent hydrolysis and oxidation yield the corresponding phenyl glyoxylic acid. chemicalbook.com This α-ketoacid undergoes a Knoevenagel-type condensation with methyl benzylmethyl ketone to form a γ-hydroxybutenolide. chemicalbook.com Ring enlargement of this furanone with hydrazine (B178648) hydrate (B1144303) produces the key pyridazinone intermediate. chemicalbook.com The final step is a chlorination reaction, mediated by phosphorus oxychloride, to yield this compound. chemicalbook.com
Grignard Coupling Approaches for Structural Introduction
An alternative and direct approach to the synthesis of this compound utilizes a Grignard coupling reaction. sumitomo-chem.co.jpnih.gov This method allows for the direct introduction of the 2,6-difluorophenyl group onto the pyridazinone backbone. sumitomo-chem.co.jp Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. nih.gov In this context, a Grignard reagent derived from a 2,6-difluorophenyl halide is coupled with a suitable pyridazinone precursor. sumitomo-chem.co.jprhhz.net This approach offers an efficient and direct route to the final product, which was crucial in establishing a cost-effective industrial manufacturing process. sumitomo-chem.co.jp
Industrial Process Establishment for this compound Manufacturing
The industrial synthesis of this compound has been a subject of detailed exploration to establish an efficient and scalable manufacturing process. sumitomo-chem.co.jp Two primary synthetic routes have been investigated. The first involves the transformation of a precursor already containing a 2,6-difluorophenyl group, which proceeds through a pyridazinone intermediate. sumitomo-chem.co.jp An alternative and more direct approach involves a coupling reaction using a Grignard reagent to introduce the 2,6-difluorophenyl group directly onto the pyridazinone structure. sumitomo-chem.co.jp
A more detailed synthetic pathway begins with 2,6-difluorobenzaldehyde. chemicalbook.comrhhz.net This starting material is converted to its cyanohydrin derivative, which is then hydrolyzed to form difluorinated mandelic acid. chemicalbook.com Subsequent oxidation yields the corresponding phenyl glyoxylic acid. chemicalbook.com This α-ketoacid undergoes a Knoevenagel-type condensation with methyl benzylmethyl ketone in the presence of titanium tetrachloride to produce a γ-hydroxybutenolide. chemicalbook.com The synthesis proceeds with a ring enlargement of this hydroxyfuranone using hydrazine hydrate to form the pyridazinone intermediate. chemicalbook.com The final step involves a chlorination reaction mediated by phosphorus oxychloride to yield this compound. chemicalbook.com Through meticulous investigation of these methods, an industrially efficient manufacturing process for this compound has been successfully established. sumitomo-chem.co.jp
Structure-Activity Relationship (SAR) Investigations of this compound and Analogs
The development of this compound was guided by extensive structure-activity relationship (SAR) studies, which have been crucial in understanding the chemical features responsible for its antifungal efficacy. nih.gov
Elucidation of Pharmacophore Motifs for Antifungal Activity
The journey to identify the essential structural components, or pharmacophore, of this compound began with a lead compound, a diphenyl-imidazo[1,2-a]pyrimidine, which exhibited potent fungicidal activity. nih.gov To simplify the chemical structure while retaining its biological activity, researchers explored monocyclic heterocycles as potential pharmacophores. nih.gov
A key hypothesis emerged that two nitrogen atoms within the heterocyclic ring are essential for antifungal activity. sumitomo-chem.co.jp It is believed that this part of the molecule interacts with amino acids of the target protein in plant pathogens, acting as a hydrogen bond acceptor. sumitomo-chem.co.jp Along with the two phenyl groups, these features constitute the core pharmacophore. sumitomo-chem.co.jp This led to the design of compounds with a pyridazine ring, a monocyclic heterocycle containing two adjacent nitrogen atoms. sumitomo-chem.co.jp The successful synthesis of these pyridazine compounds with potent fungicidal activity confirmed the bioisosteric similarity between the initial diphenyl-imidazo[1,2-a]pyrimidine and the final pyridazine structure of this compound. nih.gov
Impact of Structural Modifications on Antifungal Potency and Selectivity
Building upon the identified pharmacophore, further SAR studies focused on optimizing the substituents on the pyridazine ring to enhance antifungal potency and selectivity. nih.gov The lead compound, a tetrasubstituted pyridazine, showed strong fungicidal activity. researchgate.net
The substitution pattern on this compound, which includes a chloride and a methyl group adjacent to the ring nitrogen atoms, and two phenyl rings, one of which is 2,6-difluorinated, has been shown to be critical for its activity. researchgate.net Very similar tetrasubstituted pyridazines with this same substitution pattern have also been reported as potent disruptors of microtubule dynamics. chemicalbook.comresearchgate.net
The antifungal spectrum of this compound is broad, showing effectiveness against a wide range of fungal species within the phyla Ascomycota and Basidiomycota. chemicalbook.com Interestingly, while a correlation between its effectiveness and fungal classification was anticipated due to similarities in tubulin protein primary structures, a direct relationship was not observed. chemicalbook.com For instance, there are significant differences in sensitivity between closely related species like Colletotrichum gloeosporioides and C. acutatum, despite their tubulin proteins being nearly identical. chemicalbook.com This suggests that factors beyond the primary structure of the target protein, such as the expression level of the β-tubulin gene or the redundancy of tubulin genes, may play a role in the varying sensitivity of different fungal species to this compound. chemicalbook.com
Table of Antifungal Activity of this compound Against Various Plant Pathogens sumitomo-chem.co.jp
| Pathogen | EC50 (ppm) |
| Fluvia fulva | High |
| Cercospora kikuchii | High |
| Microdochium nivale | High |
Interactive Data Table: Antifungal Spectrum of this compound chemicalbook.com
| Fungal Species | Phylum | Sensitivity (EC50 < 5 mg L−1) |
| Various Species | Ascomycota | Sensitive |
| Various Species | Basidiomycota | Sensitive |
Molecular and Cellular Mechanisms of Pyridachlometyl Action
Classification within Fungicide Mode of Action (FRAC Group 53)
Pyridachlometyl is a novel fungicide classified by the Fungicide Resistance Action Committee (FRAC) under the code number 53. researchgate.netnih.gov This classification places it in a unique group characterized as "tubulin dynamics modulators". nih.govfrac.info Its mode of action is distinct from other tubulin-targeting fungicides, such as the benzimidazoles (e.g., carbendazim), which are categorized in FRAC Group 1 as tubulin polymerization inhibitors. researchgate.netnih.govresearchgate.net This distinction is critical for resistance management, as this compound's unique mechanism means it does not exhibit cross-resistance with fungicides from other major groups, including demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), and succinate (B1194679) dehydrogenase inhibitors (SDHIs). sumitomo-chem.co.jpsumitomo-chem.co.jp
Fungal Tubulin Interaction and Microtubule Dynamics Modulation
The primary fungicidal activity of this compound stems from its direct interaction with fungal tubulin, the protein subunit that assembles into microtubules. sumitomo-chem.co.jpsumitomo-chem.co.jp Microtubules are essential cytoskeletal structures involved in critical cellular processes such as mitosis and intracellular transport. This compound disrupts these processes by modulating the dynamics of microtubule assembly and disassembly. sumitomo-chem.co.jp
Direct Binding to Fungal Tubulin Subunits
Research indicates that this compound directly binds to fungal tubulin heterodimers, which are composed of α- and β-tubulin subunits. sumitomo-chem.co.jpnih.gov The specific binding involves interactions with both subunits. Studies on resistant fungal strains have identified mutations in both the α-tubulin and β-tubulin genes. sumitomo-chem.co.jpnih.gov For instance, in laboratory-generated resistant mutants of Zymoseptoria tritici and Penicillium digitatum, mutations were found in both tubulin-coding genes. nih.gov Homology modeling and docking simulations suggest that specific amino acid residues in both α-tubulin (at position P325) and β-tubulin (at positions N219 and Y222) are implicated in the binding and subsequent resistance to the compound. sumitomo-chem.co.jp
Promotion of Microtubule Polymerization and Stabilization
Unlike conventional tubulin-inhibiting fungicides that prevent polymerization, this compound acts by promoting tubulin polymerization and stabilizing the resulting microtubule structures. researchgate.netnih.govchemicalbook.com This action leads to the formation of overly stable, non-functional microtubules, which disrupts the delicate dynamic instability required for proper cellular function. chemicalbook.com This mode of action is considered novel for the fungicide market. chemicalbook.com The stabilization of microtubules effectively arrests cell division and other essential processes, ultimately leading to fungal cell death. researchgate.net This mechanism is somewhat analogous to the action of the anti-cancer drug paclitaxel, although their respective binding sites on the tubulin dimer are distinct. researchgate.netnih.gov
Characterization of Binding Site Distinctness from Conventional Tubulin Inhibitors
The binding site of this compound on the tubulin dimer is fundamentally different from that of other major tubulin-targeting fungicides. researchgate.netsumitomo-chem.co.jp Conventional fungicides like benzimidazoles bind to the colchicine-binding pocket on β-tubulin, thereby inhibiting polymerization. researchgate.net In contrast, studies based on homology modeling and the analysis of resistant mutants suggest that this compound binds to a separate site. nih.govresearchgate.net This site is believed to be the vinblastine-binding site or in close proximity to it. researchgate.netnih.govresearchgate.net The vinblastine (B1199706) site is spatially distinct from the colchicine (B1669291) site, which explains the lack of cross-resistance between this compound and benzimidazole (B57391) fungicides. nih.govresearchgate.net The unique tetrasubstituted pyridazine (B1198779) structure of this compound is key to its interaction with this novel target site. scilit.com
Comparative Analysis of Tubulin Target Sites Across Diverse Organisms
Orthologous Tubulin Target Sites and Cross-Species Relevance
The development of this compound leveraged these inter-species differences. Homology models of fungal tubulin, used to study the binding of this compound, were constructed based on the known X-ray crystal structures of mammalian tubulin (from Bos taurus, Sus barbatus, and Gallus gallus). researchgate.netnih.gov Analysis of amino acid sequence alignments of α- and β-tubulin across various organisms reveals differences at the putative binding site of this compound. researchgate.net These differences likely contribute to the compound's selective activity against fungi. For example, specific amino acid residues that are critical for this compound binding in fungi may not be conserved in plants or mammals, providing a basis for its targeted fungicidal action. researchgate.net However, the high degree of conservation in the tubulin primary structure does not always predict sensitivity, as some closely related fungal species can show different sensitivities to the compound, suggesting other factors like gene expression or redundancy may also play a role. chemicalbook.com
Interactive Data Table: Key Amino Acid Residues in Tubulin Subunits Implicated in this compound Interaction
Below is a table summarizing the amino acid residues in fungal tubulin subunits that have been identified through resistance studies and homology modeling as being important for the action of this compound.
| Tubulin Subunit | Amino Acid Position | Original Residue | Observed Mutation(s) in Resistant Strains | Implied Role | Reference |
| α-Tubulin | 325 | Proline (P) | Histidine (H), Serine (S), Threonine (T) | Interaction with the pyridazine ring and fluorine atom of this compound | sumitomo-chem.co.jp |
| β-Tubulin | 219 | Asparagine (N) | Lysine (K) | Part of the binding pocket | sumitomo-chem.co.jp |
| β-Tubulin | 222 | Tyrosine (Y) | Asparagine (N), Serine (S) | Part of the binding pocket | sumitomo-chem.co.jp |
Spectrum of Antifungal Efficacy and Phytopathogen Responses
Broad-Spectrum Antifungal Activity Against Key Phytopathogenic Fungi
Pyridachlometyl exhibits a broad-spectrum fungicidal activity, showing efficacy against fungal species belonging to the phyla Ascomycota and Basidiomycota. nih.gov Laboratory antimicrobial tests using artificial media have quantified its high antifungal activity against several key pathogens. The half-maximal effective concentration (EC50), a measure of a substance's potency, has been determined for various fungi, highlighting its effectiveness at low concentrations. sumitomo-chem.co.jp
Research has shown that the sensitivity to this compound can vary even among closely related species. sumitomo-chem.co.jp However, against pathogens such as Cercospora beticola, which has developed resistance to other fungicides, this compound has shown a consistent and high level of activity across numerous isolates. sumitomo-chem.co.jpnih.gov
| Phytopathogenic Fungus | EC50 (ppm) |
|---|---|
| Fulvia fulva | 0.01–0.05 |
| Cercospora kikuchii | 0.01–0.05 |
| Microdochium nivale | 0.01–0.05 |
| Cercospora beticola | 0.02–0.2 |
This compound has demonstrated significant efficacy against a range of pathogens from the phylum Ascomycota. nih.gov This includes pathogens responsible for some of the most economically damaging crop diseases. In laboratory tests, it has shown high activity against Fulvia fulva, the causal agent of tomato leaf mold; Cercospora kikuchii, which causes soybean purple stain; and Microdochium nivale, a contributor to snow mold in wheat. sumitomo-chem.co.jpnih.gov Furthermore, its effectiveness has been confirmed against Zymoseptoria tritici, a major wheat pathogen, and various species that cause powdery mildew. sumitomo-chem.co.jpnih.gov
Research confirms that the antifungal spectrum of this compound extends to pathogens within the phylum Basidiomycota. nih.gov While specific EC50 data for pathogens from this phylum, such as rusts (Puccinia spp.) or smuts (Ustilago spp.), are not detailed in the available research, its classification as a broad-spectrum fungicide indicates its activity against this major group of plant pathogens. nih.gov
Specific Disease Control Efficacy in Agricultural Systems
The practical application of this compound in agricultural settings has been validated through numerous greenhouse and field trials, demonstrating its high performance in controlling specific plant diseases. sumitomo-chem.co.jpnih.gov
This compound has proven to be highly effective in managing Cercospora leaf spot on sugar beet, caused by Cercospora beticola. sumitomo-chem.co.jp This disease is particularly problematic due to the increasing resistance of the pathogen to other fungicides. sumitomo-chem.co.jp In greenhouse pot tests, this compound exhibited strong protective effects. sumitomo-chem.co.jp Field trials further confirmed its high efficacy, where it performed comparably to, or even better than, the standard contact fungicide mancozeb (B1675947). nih.gov
| Trial Type | Efficacy (% Control) | Notes |
|---|---|---|
| Protective Effect Test (Greenhouse) | 97% - 98% | Performance comparable to mancozeb. sumitomo-chem.co.jp |
| 17-Day Long-Term Activity (Greenhouse) | 79% - 86% | Demonstrated high and persistent control. sumitomo-chem.co.jp |
| Field Trials (Japan, 2016-2022) | 88% - 98% | Showed higher efficacy than mancozeb at certain concentrations. sumitomo-chem.co.jp |
Powdery mildew affects a wide variety of crops and is known for its high risk of developing fungicide resistance. sumitomo-chem.co.jp this compound is highly effective against powdery mildew on diverse crops, including wheat and various vegetables. sumitomo-chem.co.jpnih.gov Greenhouse trials have confirmed its high effectiveness on cucumbers, tomatoes, and strawberries. sumitomo-chem.co.jp A notable characteristic of this compound is its redistribution via the gas phase, which allows it to form a clear circular zone of inhibition around the application point on a leaf. nih.gov This property is particularly advantageous for controlling foliar diseases like powdery mildew, ensuring broader coverage. nih.gov In trials on selected fruits and vegetables, this compound was shown to outperform existing standard succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides in controlling powdery mildews. nih.gov
Soybean Purple Stain: Caused by Cercospora kikuchii, this disease significantly reduces grain quality. sumitomo-chem.co.jp Field trials have demonstrated that this compound provides high efficacy in controlling soybean purple stain, making it a valuable tool for managing this disease. sumitomo-chem.co.jp
Common Bunt of Wheat: This disease is caused by Tilletia species. researchgate.net Specific research data on the efficacy of this compound against common bunt of wheat is not available in the reviewed scientific literature.
Cucumber Gray Mold: The causal agent for this disease is Botrytis cinerea. uk.ac.ir Efficacy data from research trials regarding the use of this compound for the control of cucumber gray mold is not available in the reviewed literature.
Citrus Oil Spot: Also known as greasy spot, this disease is caused by the fungus Zasmidium citri-griseum. mdpi.com Specific data on the effectiveness of this compound for the management of citrus oil spot has not been reported in the available research.
Protective and Curative Actions in Fungicidal Applications
This compound demonstrates both protective and curative capabilities in controlling fungal phytopathogens. Its efficacy has been notably documented in greenhouse pot tests against Cercospora leaf spot of sugar beet, caused by the fungus Cercospora beticola.
In protective applications, where the fungicide is applied before fungal inoculation, this compound has shown high levels of disease control. For instance, when applied three days before inoculation with C. beticola, it exhibited significant efficacy. This preventative action is crucial in managing diseases by inhibiting fungal spore germination and penetration into the host plant tissue. The compound's performance in these protective tests has been comparable to that of established fungicides like mancozeb. Furthermore, this compound has demonstrated long-lasting protective effects, providing sustained disease control for over two weeks after application. In a 17-day long-term activity test, its efficacy against sugar beet Cercospora leaf spot remained high and comparable to mancozeb. sumitomo-chem.co.jp
As a curative agent, this compound can inhibit the progression of a disease after infection has occurred. When applied to sugar beet seedlings already infected with Cercospora beticola, it has been shown to control disease progression. In tests where the fungicide was applied two days after inoculation, it exhibited a notable inhibitory effect on the development of disease symptoms. sumitomo-chem.co.jp This curative action is a valuable attribute for disease management, especially when protective sprays are missed or environmental conditions unexpectedly favor rapid disease development.
Table 1: Protective and Curative Efficacy of this compound against Cercospora Leaf Spot on Sugar Beet
| Application Timing | Concentration (ppm) | Disease Control (%) |
|---|---|---|
| Protective (3 days before inoculation) | 200 | 97 |
| 133 | 98 | |
| Curative (2 days post-inoculation) | 200 | 41 |
| 133 | 39 | |
| Long-Term Protective (17 days before inoculation) | 200 | 86 |
| 133 | 79 |
Interspecific and Intraspecific Variability in Fungal Sensitivity to this compound
This compound possesses a broad spectrum of antifungal activity, demonstrating efficacy against a wide range of phytopathogenic fungi belonging to the phyla Ascomycota and Basidiomycota. nih.gov However, the sensitivity to this compound can vary significantly both between different fungal species (interspecific) and within a single species (intraspecific).
Interspecific variability is evident from in vitro antimicrobial tests. For example, this compound has shown high activity against pathogens such as Fulvia fulva, Cercospora kikuchii, and Microdochium nivale. sumitomo-chem.co.jp Interestingly, significant differences in sensitivity have been observed even between closely related species.
Intraspecific variability, or the variation in sensitivity among different isolates of the same fungal species, has been studied in detail for Cercospora beticola, the causal agent of sugar beet leaf spot. A study involving 67 isolates of C. beticola collected from sugar beet fields demonstrated a range of sensitivities to this compound. The half-maximal effective concentration (EC50) values for these isolates showed a unimodal distribution, with a clear peak in the range of 0.02–0.2 ppm. sumitomo-chem.co.jp This type of distribution is indicative of a population that has not developed significant resistance.
A key finding is the lack of cross-resistance between this compound and other major classes of fungicides with different modes of action, such as demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), and benzimidazoles. sumitomo-chem.co.jp For instance, in the study of C. beticola isolates, some strains showed resistance to fungicides like carbendazim (B180503), difenoconazole (B1670550), and trifloxystrobin (B1683241), indicated by bimodal sensitivity distributions or significantly higher EC50 values. In contrast, this compound maintained high antifungal activity against these resistant strains, confirming that its novel mode of action is effective against pathogen populations that have developed resistance to other fungicide groups. sumitomo-chem.co.jp
Table 2: Interspecific Antifungal Spectrum of this compound
| Fungal Species | Disease | EC50 (ppm) |
|---|---|---|
| Fulvia fulva | Tomato leaf mold | Data not specified |
| Cercospora kikuchii | Soybean purple stain | Data not specified |
| Microdochium nivale | Snow mold | Data not specified |
Table 3: Intraspecific Sensitivity of Cercospora beticola Isolates to this compound
| Number of Isolates | EC50 Value Range (ppm) | Distribution Pattern |
|---|---|---|
| 67 | Peak at 0.02 - 0.2 | Unimodal |
Fungicide Resistance Dynamics and Management Strategies for Pyridachlometyl
Overview of Global Fungicide Resistance Challenges in Crop Protection
Fungicide resistance in plant pathogens presents a significant and escalating challenge to global crop protection and food security. agrogreat.comcabidigitallibrary.org The repeated and widespread use of fungicides with specific modes of action exerts strong selection pressure on fungal populations, leading to the emergence and proliferation of resistant strains. agrogreat.com This phenomenon diminishes the efficacy of disease control measures, resulting in potential crop yield and quality losses. agrogreat.comsumitomo-chem.co.jp
The global fungicide market has been heavily reliant on a few major classes of fungicides, including demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), and succinate (B1194679) dehydrogenase inhibitors (SDHIs). sumitomo-chem.co.jp The intensive use of these fungicides has led to the widespread development of resistance in numerous important plant pathogens. sumitomo-chem.co.jpresearchgate.net For instance, strains of Cercospora beticola, the causal agent of Cercospora leaf spot in sugar beet, have developed resistance to benzimidazole (B57391) fungicides, DMIs, and QoIs. sumitomo-chem.co.jp This has created a critical need for novel fungicides with different modes of action to manage resistant populations effectively. sumitomo-chem.co.jpnih.gov
The development of fungicide resistance is a complex process influenced by several factors, including the genetics of the fungus, the mode of action of the fungicide, and the agronomic practices employed. agrogreat.comfrac.info Pathogens with high genetic variability and rapid reproduction rates are more prone to developing resistance. frac.info Fungicides that target a single site in the fungal metabolism are generally at a higher risk for resistance development compared to multi-site inhibitors. frac.infoagriculturejournals.cz
The challenge of managing fungicide resistance is further compounded by the limited number of new fungicide classes being discovered and brought to market. agriculturejournals.czresearchgate.net This scarcity of novel modes of action makes it imperative to implement robust resistance management strategies to preserve the effectiveness of existing and new fungicides. agriculturejournals.czagriculturejournals.cz These strategies often involve the rotation or mixture of fungicides with different modes of action, the use of integrated disease management (IDM) programs, and adherence to recommended application guidelines. sumitomo-chem.co.jpcornell.edu
Mechanisms of Fungal Resistance Development to Pyridachlometyl
This compound represents a novel class of fungicides that modulate tubulin dynamics, distinguishing it from existing tubulin polymerization inhibitors like benzimidazoles. sumitomo-chem.co.jpnih.gov Understanding the mechanisms by which fungi could develop resistance to this new active ingredient is crucial for developing sustainable use strategies.
Identification of Target-Site Mutations in Tubulin-Encoding Genes
The primary mechanism of resistance to many fungicides involves mutations in the target protein that reduce the binding affinity of the fungicide. nih.gov For this compound, which targets tubulin, laboratory studies have identified specific mutations in both α-tubulin and β-tubulin encoding genes that confer resistance. sumitomo-chem.co.jpresearchgate.net
In laboratory-generated resistant mutants of Zymoseptoria tritici and Penicillium digitatum, distinct mutations were found that were different from those conferring resistance to benzimidazole fungicides. researchgate.netnih.gov For example, in this compound-resistant strains, mutations such as N219K and Y222N/S in the β-tubulin gene and P325H/S/T in the α-tubulin gene have been identified. sumitomo-chem.co.jp In contrast, carbendazim-resistant strains typically harbor mutations like Q134K, E198A/D/E, and F200Y in the β-tubulin gene. sumitomo-chem.co.jp
Homology modeling and docking simulations suggest that the binding site of this compound is located near the interface between α-tubulin and β-tubulin. sumitomo-chem.co.jp The identified mutations are believed to interfere with this binding. For instance, the Y222 mutation in β-tubulin is thought to disrupt π–π stacking and hydrogen bonding with the pyridazine (B1198779) ring of this compound, while the P325 mutation in α-tubulin may affect hydrophobic interactions. sumitomo-chem.co.jp
The following table summarizes the identified mutations conferring resistance to this compound and Carbendazim (B180503):
| Fungicide | Gene | Mutation |
| This compound | β-tubulin | N219K, Y222N/S |
| This compound | α-tubulin | P325H/S/T |
| Carbendazim | β-tubulin | Q134K, E198A/D/E, F200Y |
This table is based on data from laboratory studies on resistant mutants. sumitomo-chem.co.jp
Absence of Cross-Resistance to Existing Fungicide Classes
A significant advantage of this compound is the absence of cross-resistance with major existing fungicide classes. sumitomo-chem.co.jpnih.gov This has been demonstrated in studies using field isolates and laboratory-generated resistant strains. sumitomo-chem.co.jpresearchgate.net
Field isolates of Cercospora beticola resistant to carbendazim (a benzimidazole), difenoconazole (B1670550) (a DMI), and trifloxystrobin (B1683241) (a QoI) showed no reduced sensitivity to this compound. sumitomo-chem.co.jp Similarly, in Zymoseptoria tritici, no cross-resistance was observed with fungicides from the ergosterol (B1671047) biosynthesis inhibitor (EBI), respiratory inhibitor (QoI and SDHI), or tubulin polymerization inhibitor (benzimidazole) classes. researchgate.netnih.gov
This lack of cross-resistance is attributed to this compound's unique binding site on the tubulin protein, which is distinct from that of benzimidazoles. sumitomo-chem.co.jpnih.gov While both fungicide groups target tubulin, the specific amino acid residues involved in their binding are different. sumitomo-chem.co.jp This means that a mutation conferring resistance to a benzimidazole fungicide does not affect the binding of this compound, and vice versa.
The following table illustrates the lack of cross-resistance between this compound and other major fungicide classes in Zymoseptoria tritici:
| Fungicide Class | Representative Fungicide | Cross-Resistance to this compound |
| Demethylation Inhibitors (DMI) | Prothioconazole | No |
| Quinone outside Inhibitors (QoI) | Not specified in detail, but implied no | No |
| Succinate Dehydrogenase Inhibitors (SDHI) | Fluxapyroxad | No |
| Benzimidazoles | Carbendazim | No |
| Ergosterol Biosynthesis Inhibitors | Not specified in detail, but implied no | No |
| Respiratory Inhibitors | Not specified in detail, but implied no | No |
This table is a summary of findings indicating no observed cross-resistance. sumitomo-chem.co.jpresearchgate.netnih.govsci-hub.se
This characteristic makes this compound a valuable tool for rotation programs aimed at managing resistance to other fungicide classes. sumitomo-chem.co.jp
Laboratory Induction and Characterization of this compound-Resistant Fungal Strains
To proactively assess the risk of resistance development and to understand its molecular basis, scientists have induced and characterized this compound-resistant fungal strains in the laboratory. researchgate.netnih.gov
Methodologies for Resistant Strain Generation
A common technique used to generate resistant mutants is UV mutagenesis . researchgate.netnih.gov This method involves exposing fungal spores to ultraviolet (UV) radiation, which induces random mutations in their DNA. The treated spores are then grown on a medium containing the fungicide. Only those spores with mutations that confer resistance to the fungicide will be able to grow and form colonies.
This methodology has been successfully applied to generate this compound-resistant strains of Zymoseptoria tritici and Penicillium digitatum. researchgate.netnih.gov The resulting resistant mutants are then isolated, and the level of resistance is quantified by determining their EC50 values (the concentration of the fungicide that inhibits 50% of fungal growth). Subsequently, the genetic basis of resistance is investigated by sequencing the tubulin genes to identify any mutations. sumitomo-chem.co.jp
The generation of resistant strains in the laboratory provides valuable insights into the potential for resistance to develop in the field and the specific genetic changes that can lead to it. agriculturejournals.cz This information is critical for developing effective resistance management strategies. researchgate.netnih.gov
Strategic Approaches for this compound Resistance Management
Given that laboratory studies have demonstrated the potential for fungi to develop resistance to this compound through target-site mutations, a proactive and strategic approach to resistance management is essential to preserve its long-term efficacy. researchgate.netnih.gov The Fungicide Resistance Action Committee (FRAC) has classified this compound in its own group, highlighting its novel mode of action and the importance of specific management guidelines. frac.info
Key strategies for managing resistance to this compound include:
Alternation and Mixtures: To minimize selection pressure, this compound should be used in rotation or in mixtures with fungicides from different FRAC groups that have different modes of action. sumitomo-chem.co.jpcornell.edu This approach makes it more difficult for a fungal population to develop resistance to multiple active ingredients simultaneously.
Integrated Disease Management (IDM): Fungicide applications should be part of a broader IDM program that incorporates non-chemical control methods. agriculturejournals.czcornell.edu This includes the use of disease-resistant crop varieties, cultural practices that reduce disease pressure (e.g., crop rotation, sanitation), and disease forecasting models to time applications effectively.
Monitoring: Regular monitoring of pathogen populations for shifts in sensitivity to this compound is vital. frac.info Early detection of resistance allows for timely adjustments to management strategies to prevent the widespread failure of the fungicide. frac.info
By implementing these strategies, the risk of resistance development to this compound can be significantly reduced, ensuring its continued value as an effective tool for disease control in agriculture. frac.infocornell.edu
Integration into Fungicide Resistance Action Committee (FRAC) Guidelines and Anti-Resistance Programs
The Fungicide Resistance Action Committee (FRAC) provides globally recognized guidelines for the sustainable use of fungicides and the management of resistance. FRAC classifies fungicides based on their mode of action (MoA) to facilitate rotation and mixture strategies that prevent or delay the development of resistance.
This compound has been classified by FRAC as a Group 53 fungicide. nih.govfrac.info Its MoA is the modulation of tubulin dynamics, which is distinct from other tubulin-targeting fungicides like the benzimidazoles (FRAC Group 1). nih.govresearchgate.net This novel MoA means that this compound does not exhibit cross-resistance with existing major fungicide classes, including Quinone outside inhibitors (QoIs), Demethylation inhibitors (DMIs), and Succinate dehydrogenase inhibitors (SDHIs). sumitomo-chem.co.jp This lack of cross-resistance is a key attribute for its integration into anti-resistance programs. nih.govrhhz.netchemicalbook.com
FRAC assigns a risk category for resistance development to different fungicide groups. This compound is categorized as having a high intrinsic risk for resistance evolution. frac.infoscribd.com This high-risk designation underscores the importance of implementing strict resistance management strategies from the outset of its commercial use.
Key FRAC Recommendations for High-Risk Fungicides like this compound typically include:
Alternation: Avoid sequential applications of this compound. It should be used in rotation with effective fungicides from different FRAC groups.
Mixtures: Use this compound in pre-formulated mixtures or tank-mixes with effective partner fungicides that have a different mode of action.
Limited Applications: The total number of applications of this compound (and other Group 53 fungicides) per season should be limited, often to a maximum of two or three, or no more than 33% to 50% of the total fungicide applications.
Use as a Protective Fungicide: Apply this compound preventatively, before the establishment of high disease pressure.
The integration of this compound into anti-resistance programs is centered on leveraging its novel MoA to control pathogens that may have developed resistance to other chemistries, while simultaneously protecting its own effectiveness for the long term. nih.gov
Table 1: FRAC Classification and Resistance Profile of this compound
| Attribute | Description | Source(s) |
| FRAC Group | 53 | nih.govfrac.info |
| Mode of Action | Tubulin dynamics modulator | nih.govresearchgate.net |
| Chemical Group | Pyridazine | scribd.com |
| Resistance Risk | High | frac.infoscribd.com |
| Cross-Resistance | No cross-resistance with benzimidazoles (Group 1), QoIs (Group 11), DMIs (Group 3), or SDHIs (Group 7). | sumitomo-chem.co.jp |
Development of Synergistic Formulations with Complementary Fungicides (e.g., this compound and Thicyofen)
To enhance the spectrum of activity and manage resistance, this compound is being developed in formulations with other complementary fungicides. The combination of two or more active ingredients with different modes of action is a cornerstone of modern resistance management. Such mixtures can provide synergistic effects, where the combined efficacy is greater than the sum of the individual components, and can help delay the selection of resistant pathogen strains.
A notable example is the development of a composition containing this compound and Thicyofen. google.compatsnap.com Thicyofen is a fungicide with a multi-site contact action, which is generally considered to have a low risk of resistance development. A patent for this combination highlights its potential to expand the fungicidal spectrum and reduce the likelihood of resistance emerging. google.com The patent specifies various mass ratios of this compound to Thicyofen, indicating active research into optimizing the synergistic potential of the mixture. google.compatsnap.com
Table 2: Example of a Synergistic Formulation in Development
| Active Ingredient 1 | Active Ingredient 2 | Proposed Mass Ratio (A1:A2) | Key Benefit | Source(s) |
| This compound | Thicyofen | (1-15) : (15-1) | Expanded fungicidal spectrum, reduced resistance risk. | google.compatsnap.com |
Beyond Thicyofen, patent literature indicates that this compound is being considered as a mixing partner for a wide range of other fungicides. These include active ingredients from major chemical groups such as SDHIs, QoIs, and others. wipo.intepo.orgjustia.comgoogleapis.com These combinations aim to provide broad-spectrum disease control and a built-in resistance management strategy, making them suitable for use in diverse agricultural systems and against a variety of fungal pathogens. wipo.int
The development of these synergistic formulations is a proactive approach to preserving the utility of this compound by ensuring it is deployed in a manner consistent with best practices for resistance management.
Role of this compound in Integrated Disease Management (IDM) Frameworks
Integrated Disease Management (IDM) is a holistic, ecosystem-based strategy that focuses on the long-term prevention of pests and diseases or their damage through a combination of techniques. pubtexto.comijcmas.comicl-growingsolutions.com IDM is not a single method but a series of evaluations, decisions, and controls. It emphasizes the use of multiple, complementary management tactics, with chemical control being just one component of a larger strategy.
This compound's role within an IDM framework is significant, primarily due to its novel mode of action which makes it a valuable tool for chemical rotation and for managing fungicide resistance. rhhz.netresearchgate.net
Key contributions of this compound to IDM programs include:
Resistance Management: As part of a planned chemical rotation, this compound can be used to control pathogens that have become resistant to other classes of fungicides. Its inclusion helps to break the cycle of resistance development and prolongs the lifespan of all available fungicide tools. dntb.gov.ua
Chemical Control Component: In an IDM program, fungicides are used judiciously and only when necessary, based on disease forecasting, scouting, and economic thresholds. When a chemical application is warranted, this compound provides a highly effective option, particularly where there is a known risk of resistance to other products.
Compatibility with Other Practices: The use of this compound does not preclude the use of other IDM tactics. An effective IDM program would see this compound applications integrated with:
Cultural Controls: Such as crop rotation, sanitation, and water management to reduce pathogen inoculum. pubtexto.comicl-growingsolutions.com
Host Resistance: Planting crop varieties that are genetically resistant to common diseases. ijcmas.com
Biological Controls: The use of natural antagonists to suppress pathogen populations.
Modern Application Technology: this compound has properties, such as redistribution via the gaseous phase, that make it compatible with modern application technologies like Unmanned Aerial Vehicles (UAVs). nih.gov This allows for precise application, which is a key principle of modern IDM.
By incorporating this compound into a comprehensive IDM framework, growers can achieve sustainable and effective disease control while minimizing the selection pressure for fungicide resistance. This strategic use is essential for preserving the long-term value of this novel fungicide.
Environmental Fate and Metabolism of Pyridachlometyl in Agroecosystems
Plant Metabolism of Pyridachlometyl
Studies utilizing 14C-labeled this compound have been conducted to elucidate its metabolic pathways in various crop species sumitomo-chem.co.jp. The research indicates that the biotransformation of this compound in plants follows consistent and identifiable pathways.
The primary metabolic reactions of this compound in plants involve two main processes: hydroxylation and subsequent conjugation sumitomo-chem.co.jpnih.gov. The initial and key step is the hydroxylation of the methyl group located at the 6-position of the pyridazine (B1198779) ring sumitomo-chem.co.jpnih.gov. Following this hydroxylation, the resulting metabolite undergoes further transformation through conjugation sumitomo-chem.co.jp.
These conjugation reactions can lead to the formation of several types of metabolites. One pathway involves the formation of a carboxylic acid derivative from the hydroxylated methyl group sumitomo-chem.co.jpnih.gov. Another significant pathway is the conjugation of the hydroxyl group with glucuronic acid, forming a glucuronide conjugate nih.gov. Additionally, metabolism can occur through the substitution of a chlorine atom with glutathione, which is then further metabolized to yield cysteine conjugates, thiol derivatives, or mercapturic acid conjugates nih.gov.
Table 1: Key Metabolic Pathways and Metabolites of this compound in Plants
| Metabolic Pathway | Description | Resulting Metabolites |
|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group to the methyl group at the 6-position of the pyridazine ring. sumitomo-chem.co.jpnih.gov | Hydroxylated this compound intermediate |
| Oxidation | Further oxidation of the hydroxylated methyl group. nih.gov | Carboxylic acid derivatives nih.gov |
| Conjugation | Attachment of glucuronic acid to the hydroxyl group. nih.gov | Glucuronide conjugates nih.gov |
| Substitution of a chlorine atom with glutathione, followed by further metabolism. nih.gov | Cysteine conjugates, thiol derivatives, mercapturic acid conjugates nih.gov |
Metabolic studies of 14C-labeled this compound have been conducted on a diverse range of agricultural crops, including wheat, tomato, and sugar beet sumitomo-chem.co.jp. The findings from these studies indicate that the metabolic pathways of this compound are consistent across these different plant species sumitomo-chem.co.jp. In all tested crops, the metabolism primarily involved the hydroxylation of the methyl group at the sixth position of the pyridazine ring, which was then followed by conjugation reactions sumitomo-chem.co.jp. This similarity in metabolic fate suggests a common biotransformation process for this compound within these varied agroecosystems.
Degradation Pathways in Select Environmental Compartments
Understanding the degradation of this compound in different environmental compartments is essential for evaluating its persistence and potential for off-site transport.
The stability of this compound in aqueous environments has been assessed through hydrolysis studies using 14C-labeled compounds sumitomo-chem.co.jp. These studies were conducted in buffer solutions at varying pH levels (4, 7, and 9) to simulate different environmental conditions sumitomo-chem.co.jp. The results demonstrate that this compound is stable to hydrolysis sumitomo-chem.co.jp. The estimated half-life for the compound in these aqueous systems was determined to be over one year at a temperature of 25°C, indicating a low potential for degradation through hydrolysis under typical environmental pH conditions sumitomo-chem.co.jp.
Table 2: Hydrolytic Stability of this compound in Aqueous Buffer Solutions
| pH | Temperature (°C) | Estimated Half-Life |
|---|---|---|
| 4 | 25 | > 1 year sumitomo-chem.co.jp |
| 7 | 25 | > 1 year sumitomo-chem.co.jp |
| 9 | 25 | > 1 year sumitomo-chem.co.jp |
Advanced Analytical Methodologies for Pyridachlometyl Research
Quantitative and Qualitative Analytical Techniques for Pyridachlometyl Detection and Quantification
Accurate detection and quantification of this compound are fundamental for research and regulatory purposes. These analyses rely on highly sensitive and selective instrumental methods capable of identifying the compound in complex samples.
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier technique for the analysis of pesticide residues, including pyridazine (B1198779) compounds like this compound, in food and environmental samples. mdpi.complu.mx This method offers exceptional sensitivity and selectivity, allowing for the accurate quantification of target analytes even at trace levels. thermofisher.com
The general principle involves a two-step process. First, the sample undergoes extraction and cleanup, often using standardized procedures like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to isolate the pesticides from the sample matrix. thermofisher.com The extract is then injected into a liquid chromatography system. In the LC system, the components of the mixture are separated based on their physicochemical properties as they pass through a column packed with a stationary phase, carried by a liquid mobile phase. Reversed-phase chromatography is commonly used for pesticide analysis. mdpi.com
Following chromatographic separation, the analyte enters the mass spectrometer. Here, it is ionized, typically using electrospray ionization (ESI). The tandem mass spectrometer then performs quantification using Multiple Reaction Monitoring (MRM). ca.gov In this mode, the first quadrupole selects the specific precursor ion (the ionized molecule of this compound), which is then fragmented in a collision cell. A second quadrupole selects specific product ions characteristic of the compound. This two-stage filtering process drastically reduces background noise and enhances specificity, enabling reliable quantification. ca.gov The method's performance is validated by assessing parameters such as linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). nih.govgcms.cz
Table 1: Typical LC-MS/MS Parameters for Multi-Residue Pesticide Analysis
| Parameter | Typical Setting/Value |
|---|---|
| LC Column | Reversed-phase C18 (e.g., Accucore aQ, Gemini NX C18) thermofisher.comagroscope.ch |
| Mobile Phase | Gradient elution with water and methanol/acetonitrile (B52724), often with additives like ammonium formate or formic acid nih.govagroscope.ch |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode depending on the analyte ca.govnih.gov |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) ca.gov |
| Limit of Quantification (LOQ) | Typically in the low μg/kg or ng/L range gcms.czagroscope.ch |
Bioassay Methodologies for Antifungal Activity Assessment
Bioassays are essential for determining the intrinsic antifungal activity of this compound against target pathogens and for evaluating its performance in controlling plant diseases under controlled conditions.
In vitro agar plate assays are a standard method for quantifying the antifungal activity of a compound. nih.gov This technique is used to determine the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal mycelial growth. sumitomo-chem.co.jpresearchgate.net
The agar dilution method is commonly employed. nih.govnih.gov It involves preparing a growth medium (like potato dextrose agar) amended with a series of increasing concentrations of this compound. The plates are then inoculated with the target fungal pathogen. After an incubation period, the diameter of the fungal colony is measured and compared to the growth on a control plate containing no fungicide. The EC50 value is then calculated from the dose-response curve. researchgate.net These assays have demonstrated that this compound possesses high antifungal activity against a broad spectrum of phytopathogenic fungi. sumitomo-chem.co.jp
Table 2: In Vitro Antifungal Spectrum of this compound Against Various Phytopathogens
| Fungal Pathogen | EC50 (ppm) |
|---|---|
| Fulvia fulva | 0.056 |
| Cercospora kikuchii | 0.034 |
| Microdochium nivale | 0.17 |
| Botrytis cinerea | 0.047 |
| Sclerotinia sclerotiorum | 0.22 |
| Alternaria alternata | 0.21 |
| Corynespora cassiicola | 0.040 |
Data sourced from Sumitomo Chemical Co., Ltd. research. sumitomo-chem.co.jp
To assess the efficacy of this compound under conditions that more closely mimic agricultural settings, greenhouse pot tests are conducted. nih.gov These experiments evaluate the compound's ability to control disease on living plants.
In a typical setup, host plants are grown in pots under controlled greenhouse conditions. For a protective effect test, the plants are sprayed with specific concentrations of a this compound formulation. sumitomo-chem.co.jp After a set period, the plants are artificially inoculated with a suspension of fungal spores of the target pathogen, for example, Cercospora beticola on sugar beet plants. sumitomo-chem.co.jpfrontiersin.org The plants are then kept in a high-humidity environment to promote infection and disease development. frontiersin.org Disease severity is assessed after an incubation period by visually scoring the percentage of leaf area affected by lesions or by other quantitative measures. The efficacy of this compound is determined by comparing the disease severity on treated plants to that on untreated control plants. sumitomo-chem.co.jp Such tests have confirmed the high efficacy of this compound in controlling diseases like Cercospora leaf spot on sugar beet. sumitomo-chem.co.jpnih.gov
Table 3: Efficacy of this compound in Greenhouse Pot Tests Against Cercospora Leaf Spot on Sugar Beet
| Treatment (Concentration) | Test Type | Disease Control (%) |
|---|---|---|
| This compound (200 ppm) | Protective | 97 |
| This compound (133 ppm) | Protective | 98 |
| Mancozeb (B1675947) (1333 ppm) | Protective | 98 |
| This compound (200 ppm) | Curative | 98 |
| This compound (133 ppm) | Curative | 88 |
Data adapted from protective and curative effect tests. sumitomo-chem.co.jp
Molecular Diagnostics in Fungicide Resistance Monitoring
The intensive use of fungicides can lead to the selection of resistant strains within a pathogen population. nih.gov Molecular diagnostic tools are essential for the early detection and monitoring of this resistance, providing crucial information for effective disease management strategies. mdpi.comapsnet.org
This compound's mode of action involves binding to fungal tubulin and modulating microtubule dynamics. sumitomo-chem.co.jp Resistance to tubulin-binding fungicides is often conferred by specific point mutations in the genes encoding α-tubulin or β-tubulin. nih.govnih.gov These mutations alter the target protein, reducing its affinity for the fungicide. Laboratory studies have confirmed that resistance to this compound can be induced and is associated with mutations in tubulin-coding genes. nih.gov The pattern of these mutations is distinct from that observed for other tubulin inhibitors like benzimidazoles, which is consistent with this compound having a different binding site. sumitomo-chem.co.jpnih.gov
Quantitative real-time PCR (qPCR) is a powerful molecular tool for detecting and quantifying known resistance mutations within a fungal population. nih.gov The technique utilizes allele-specific primers or probes that preferentially bind to either the wild-type (sensitive) or the mutant (resistant) DNA sequence. By measuring the amplification of a fluorescent signal in real-time, qPCR can determine the presence and relative frequency of the resistance allele in a sample of fungal DNA extracted from infected plant tissue. nih.gov This allows for rapid and sensitive monitoring of resistance levels in the field, guiding decisions on fungicide use to prevent control failures. apsnet.orgacademicjournals.org
Table 4: Known Resistance Mechanisms in Fungal Pathogens for Different Fungicide Classes
| Fungicide Class | Target Gene | Example Mutation | Pathogen Example |
|---|---|---|---|
| Benzimidazoles (MBC) | β-tubulin | E198A | Cercospora beticola nih.gov |
| Quinone outside Inhibitors (QoI) | Cytochrome b (cytb) | G143A | Zymoseptoria tritici nih.gov |
| Demethylation Inhibitors (DMI) | Cytochrome P450 demethylase (CYP51) | I381V, S524T | Zymoseptoria tritici nih.gov |
| Succinate (B1194679) Dehydrogenase Inhibitors (SDHI) | Succinate dehydrogenase (SdhB, SdhC, SdhD) | C-T79N, C-N86S | Zymoseptoria tritici nih.govmdpi.com |
| This compound | α-tubulin, β-tubulin | Various (distinct from MBCs) | Zymoseptoria tritici, Penicillium digitatum nih.gov |
Determination of Fungicidal Efficacy Parameters and Resistance Quantification
The introduction of a novel fungicide such as this compound, which has a unique mode of action targeting tubulin polymerization, necessitates rigorous evaluation of its efficacy and the potential for resistance development in target fungal populations. sumitomo-chem.co.jpnih.gov Key metrics in this assessment are the Half-Maximal Effective Concentration (EC50) and the Resistance Factor (RF). These parameters provide a quantitative measure of the fungicide's potency and the degree of sensitivity shift within a pathogen population, respectively. Such data is crucial for establishing baseline sensitivity, monitoring for changes over time, and developing effective resistance management strategies. ucr.edu
Calculation of Half-Maximal Effective Concentration (EC50)
The EC50 value is a fundamental parameter in toxicology and pharmacology, representing the concentration of a substance that induces a response halfway between the baseline and maximum effect after a specified exposure time. nih.gov In fungicide research, it is the concentration that inhibits 50% of fungal growth in vitro compared to an untreated control. apsnet.orgsbreb.org A lower EC50 value indicates higher fungicidal potency.
The calculation of EC50 values typically involves exposing fungal isolates to a range of fungicide concentrations in a suitable growth medium. The inhibition of fungal growth (e.g., mycelial radial growth or spore germination) is measured at each concentration. This dose-response data is then analyzed using statistical methods. Common approaches include:
Probit Analysis: A method that linearizes the sigmoidal dose-response curve by converting percentage inhibition to probit units, allowing for the determination of the concentration that causes 50% inhibition.
Logistic Regression: Non-linear regression models, such as the four-parameter logistic model, are widely used to fit the dose-response curve directly. nih.govapsnet.org These models estimate parameters including the upper and lower asymptotes, the slope factor (Hill slope), and the EC50.
Software Programs: Specialized statistical software such as GraphPad Prism, IBM SPSS, and the R package 'drc' are frequently employed to perform these calculations, offering robust and reproducible estimations. researchgate.netnih.govau.dk
Research on this compound has established its EC50 values against a broad spectrum of phytopathogenic fungi. For instance, in vitro antimicrobial tests using artificial media have demonstrated high activity against various pathogens. sumitomo-chem.co.jp
Table 1: In Vitro Antifungal Activity (EC50) of this compound Against Various Phytopathogenic Fungi
| Fungal Species | EC50 (ppm) |
|---|---|
| Fulvia fulva | 0.056 |
| Cercospora kikuchii | 0.034 |
| Microdochium nivale | 0.17 |
| Botrytis cinerea | 0.047 |
| Sclerotinia sclerotiorum | 0.22 |
| Corynespora cassiicola | 0.21 |
| Pyrenophora teres | 0.040 |
| Pyrenophora tritici-repentis | 0.055 |
| Parastagonospora nodorum | 0.023 |
| Zymoseptoria tritici | 1.2 |
| Pyricularia oryzae | 0.075 |
| Monilinia fructicola | 1.4 |
| Venturia inaequalis | 0.059 |
| Cercospora beticola | 1.7 |
| Podosphaera xanthii | 0.038 |
| Blumeria graminis f. sp. hordei | 1.4 |
| Blumeria graminis f. sp. tritici | 2.4 |
| Puccinia triticina | 0.66 |
| Phakopsora pachyrhizi | 0.40 |
| Rhizoctonia solani | 0.12 |
| Phytophthora infestans | > 10 |
| Pythium ultimum | > 10 |
Data sourced from Sumitomo Chemical Co., Ltd. research. sumitomo-chem.co.jp
A significant study to establish baseline sensitivity involved testing 67 field isolates of Cercospora beticola, the causal agent of sugar beet leaf spot, collected from Hokkaido, Japan. sumitomo-chem.co.jpresearchgate.net The results showed a clear unimodal sensitivity distribution for this compound, with EC50 values predominantly falling within the range of 0.02–0.2 ppm. sumitomo-chem.co.jp This distribution is characteristic of a pathogen population that has not been subjected to selection pressure by the fungicide and lacks resistant individuals. ucr.edu
Table 2: Sensitivity Distribution of Cercospora beticola Isolates to this compound
| EC50 Range (ppm) | Number of Isolates |
|---|---|
| < 0.02 | 0 |
| 0.02 - < 0.04 | 15 |
| 0.04 - < 0.08 | 25 |
| 0.08 - < 0.16 | 20 |
| 0.16 - < 0.32 | 6 |
| 0.32 - < 0.64 | 1 |
| ≥ 0.64 | 0 |
Based on data from a microtiter plate assay of 67 isolates. sumitomo-chem.co.jpresearchgate.net
This contrasts sharply with the bimodal distribution observed for fungicides like carbendazim (B180503) and trifloxystrobin (B1683241) against the same isolates, which indicates the presence of both sensitive and distinct resistant subpopulations. sumitomo-chem.co.jp
Resistance Factor (RF) Calculation and Interpretation in Research
The Resistance Factor (RF) is a quantitative measure used to express the level of resistance in a fungal isolate compared to a sensitive reference or baseline population. acs.orgsbreb.org It is calculated by dividing the EC50 value of a potentially resistant isolate by the EC50 value of a known sensitive (wild-type) isolate. nih.govsbreb.org
RF = EC50 (Resistant Isolate) / EC50 (Sensitive Isolate)
A higher RF value signifies a greater decrease in sensitivity to the fungicide. sbreb.org While interpretations can vary depending on the pathogen and fungicide, an RF value greater than 10 is often considered an indicator of potential field resistance, where control may be compromised. pesticidestewardship.org
In the context of this compound research, the establishment of baseline sensitivity, as demonstrated in the C. beticola study, is the critical first step. sumitomo-chem.co.jp The unimodal distribution with a clear peak between 0.02 and 0.2 ppm provides the reference EC50 values for the wild-type population. sumitomo-chem.co.jp If future monitoring were to identify C. beticola isolates with significantly higher EC50 values (e.g., 2.0 ppm), the RF could be calculated. For example, using a baseline EC50 of 0.1 ppm, an isolate with an EC50 of 2.0 ppm would have an RF of 20 (2.0 / 0.1), indicating a significant shift towards resistance.
While widespread resistance to this compound has not been reported in the field, laboratory studies have successfully generated resistant strains through UV mutagenesis. nih.gov Analysis of these lab-generated mutants of Z. tritici and Penicillium digitatum revealed that resistance was linked to specific mutations in the α-tubulin and β-tubulin genes, the targets of this compound. nih.gov Importantly, these mutations are distinct from those conferring resistance to benzimidazole (B57391) fungicides, which also target tubulin. nih.gov This lack of cross-resistance is a key feature of this compound. sumitomo-chem.co.jpnih.gov The RF values for such laboratory-generated mutants would be calculated to quantify the magnitude of resistance conferred by these specific genetic mutations. This information is vital for understanding the mechanisms of resistance and for proactive resistance management.
Future Research Directions and Emerging Paradigms for Pyridachlometyl
Advanced Elucidation of Molecular Interactions at the Tubulin Binding Site
Pyridachlometyl functions as a tubulin dynamics modulator, but its binding site is distinct from that of existing tubulin polymerization inhibitors like benzimidazole (B57391) fungicides. sumitomo-chem.co.jpnih.gov Research indicates that this compound likely binds to the vinblastine-binding pocket on the tubulin dimer, in contrast to fungicides such as carbendazim (B180503) which target the colchicine-binding pocket. researchgate.net This distinction is fundamental to its lack of cross-resistance with established tubulin-targeting fungicides. sumitomo-chem.co.jpresearchgate.net
Future research must focus on a more precise characterization of this binding interaction. While homology modeling has provided putative binding sites and key amino acid interactions, further validation is required. sumitomo-chem.co.jp Advanced techniques such as X-ray crystallography or cryo-electron microscopy of the this compound-tubulin complex could provide high-resolution structural data. This would offer definitive insights into the specific molecular contacts, conformational changes induced upon binding, and the mechanistic basis of its polymerization-promoting activity. researchgate.net
Homology modeling has suggested the importance of specific amino acid residues in the binding pocket. For instance, studies have implicated α-tubulin's P325 in hydrophobic interactions with the pyridazine (B1198779) ring and β-tubulin's Y208 in π-π stacking with the 4-phenyl ring of this compound. nih.gov A deeper understanding of these interactions will be vital for predicting and interpreting mechanisms of resistance.
Table 1: Key Amino Acid Residues in a Homology Model of Z. tritici Tubulin Interacting with this compound
| Tubulin Subunit | Amino Acid Residue | Putative Interaction with this compound |
|---|---|---|
| α-tubulin | Proline-325 (P325) | Hydrophobic interaction with the pyridazine ring and its side chain. |
| β-tubulin | Tyrosine-208 (Y208) | π-π stacking with the 4-phenyl ring. |
| β-tubulin | Valine-175 (V175) | Within 4.5 Å of the binding site. |
| β-tubulin | Leucine-225 (L225) | Within 4.5 Å of the binding site. |
Strategies for Enhancing Fungicidal Potency and Durability of this compound
Enhancing the intrinsic potency and field durability of this compound is a key research avenue. While the compound exhibits potent antifungal activity against a broad spectrum of pathogens, strategies to prolong its effectiveness are crucial for sustainable disease management. nih.govnih.gov
One notable property of this compound is its redistribution via the gas phase. nih.gov This allows the compound to protect untreated plant surfaces near the application site, a significant advantage for ensuring uniform coverage, especially with modern application methods like unmanned aerial vehicles (UAVs). nih.gov Future research should focus on optimizing formulations to enhance this vapor-phase activity, potentially leading to reduced application volumes while maintaining or improving efficacy.
Furthermore, understanding the mechanisms that could limit its durability, such as metabolic degradation by the host plant or target pathogen, is essential. Research into the metabolic pathways involved could inform the development of synergists or formulation technologies that protect the active ingredient, thereby extending its period of activity.
Exploration of this compound Analogs with Modified Biological Profiles and Expanded Applications
The discovery of this compound resulted from extensive structure-activity relationship (SAR) studies, which began with a diphenyl-imidazo[1,2-a]pyrimidine lead compound and evolved to explore tetrasubstituted pyridazine structures to simplify the chemical structure and identify the essential pharmacophore. nih.govdiscovery.csiro.au This research history provides a strong foundation for the future exploration of this compound analogs.
The goal of such exploration would be to generate new molecules with modified or improved biological profiles. This could include:
Expanded Spectrum: Analogs with activity against fungal pathogens, such as oomycetes, that are currently outside this compound's primary spectrum.
Modified Biokinetics: Molecules with different systemic properties (e.g., enhanced xylem or phloem mobility) or vapor pressures to suit different crops and application methods.
Alternative Resistance Profiles: Analogs that can control pathogen strains that may develop resistance to the parent this compound molecule.
Judicious modification of the pyridazine core and its substituents, guided by the advanced binding site models discussed in section 8.1, could lead to the rational design of a new generation of tubulin-modulating fungicides. nih.gov
Development of Predictive Models for Resistance Evolution and Monitoring Systems
Fungicide resistance is a persistent threat to agricultural productivity. nih.gov Laboratory studies have shown that resistance to this compound can be induced through UV mutagenesis, with mutations identified in α-tubulin and β-tubulin genes. nih.gov Although no cross-resistance with existing fungicides has been observed, proactive resistance management is critical. sumitomo-chem.co.jpnih.gov
A key future direction is the development of predictive models for resistance evolution. Such models, which have been developed for other fungicide classes, can help forecast the risk of resistance emergence under different selection pressures (e.g., varying application strategies). ahdb.org.uk These models would integrate data on mutation frequencies, the fitness of resistant genotypes, and operational factors to guide anti-resistance strategies. researchgate.net
In parallel, robust monitoring systems are essential. This involves:
Baseline Sensitivity Screening: Establishing the baseline sensitivity of target pathogen populations to this compound before its widespread use, as has been done for pathogens like Cercospora beticola. nih.gov
Molecular Diagnostics: Developing rapid molecular assays to detect known resistance-conferring mutations in pathogen populations.
Field Surveillance: Ongoing monitoring of field populations for shifts in sensitivity, allowing for early detection of resistance and timely adjustments to management programs.
Table 2: Examples of Mutations Conferring Resistance to this compound in Laboratory Mutants
| Pathogen | Tubulin Gene | Amino Acid Substitution |
|---|---|---|
| Zymoseptoria tritici | α-tubulin | P325S |
| Zymoseptoria tritici | β-tubulin | Y208H |
| Penicillium digitatum | α-tubulin | H329Y |
Synergistic Combinations in Broad-Spectrum Integrated Disease Management Programs
The novel mode of action of this compound and its lack of cross-resistance make it an ideal partner for use in mixtures with other fungicides. sumitomo-chem.co.jpnih.gov Combining active ingredients with different modes of action is a cornerstone of effective resistance management. sumitomo-chem.co.jp
Future research should systematically evaluate the potential for synergistic interactions between this compound and other classes of fungicides, such as Demethylation Inhibitors (DMIs), Quinone outside Inhibitors (QoIs), and Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). sumitomo-chem.co.jp Synergism, where the combined effect of the fungicides is greater than the sum of their individual effects, can lead to enhanced disease control at lower application rates. apsnet.org
Identifying synergistic combinations requires rigorous testing in both laboratory and field settings. nih.govcore.ac.uk The discovery of such combinations would not only improve control of difficult diseases but also provide powerful tools for integrated disease management (IDM) programs, reducing the selection pressure for resistance to any single mode of action. frontiersin.org
Sustainable Agricultural Applications of this compound Technology for Enhanced Crop Productivity
The integration of this compound into agricultural practices must align with the principles of sustainable agriculture. Its primary contribution to sustainability is providing a new tool to combat fungicide resistance, which threatens the stability of crop production. sumitomo-chem.co.jpnih.gov
Future research should focus on optimizing the use of this compound within sustainable frameworks. This includes its integration into Integrated Pest Management (IPM) programs that combine chemical controls with cultural practices, biological control agents, and host-plant resistance. scirp.org By providing effective control of key diseases, this compound can support conservation tillage systems or the cultivation of high-yield varieties that might be susceptible to certain pathogens. basf.us
Q & A
Q. What are the critical synthetic pathways and structural characteristics of Pyridachlometyl?
this compound (C₁₇H₁₁ClF₂N₂) is synthesized via a multi-step process involving:
Cyanohydrin formation : Reaction of 2,6-difluorobenzaldehyde with hydroxylamine.
Nitrile hydrolysis : Conversion to the corresponding carboxylic acid.
Oxidation : Formation of a ketone intermediate.
Carbonyl condensation : Cyclization with hydrazine to form the pyridine ring.
Chlorination : Introduction of the chlorine substituent .
Structural validation requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm stereochemistry and purity (>98% by HPLC) .
Q. What standardized protocols exist for evaluating this compound’s antifungal activity?
- In vitro assays : Use agar dilution or broth microdilution (CLSI M38/M44 guidelines) to determine minimum inhibitory concentrations (MICs) against Fusarium spp. or Aspergillus spp. .
- In planta studies : Apply foliar sprays in controlled environments (e.g., greenhouse trials) with dose-response curves (0.1–100 ppm) and non-target organism controls .
- Data collection : Measure mycelial growth inhibition (%) or spore germination rates, triplicated across independent experiments .
Q. How to assess this compound’s stability under varying environmental conditions?
- Hydrolytic stability : Incubate in buffers (pH 4–9) at 25°C/40°C, sampling at 0, 7, 14, and 28 days for HPLC quantification .
- Photodegradation : Expose to UV light (λ = 254 nm) and monitor degradation products via LC-MS/MS .
Advanced Research Questions
Q. How to design a study resolving contradictory efficacy data for this compound across fungal species?
- Hypothesis-driven approach : Test whether discrepancies arise from species-specific ABC transporter expression (e.g., qPCR for MgABC1 in Magnaporthe oryzae vs. Botrytis cinerea) .
- Factorial design : Include variables like pH, temperature, and co-application with efflux pump inhibitors (e.g., verapamil) .
- Statistical analysis : Apply mixed-effects models to isolate confounding factors (e.g., batch variability, growth medium composition) .
Q. What methodologies can elucidate this compound’s mode of action at the molecular level?
- Proteomics : Use 2D-DIGE or SILAC to identify fungal protein expression changes post-treatment (e.g., inhibition of chitin synthase) .
- In silico docking : Model this compound’s binding affinity to cytochrome b (cyt b) using AutoDock Vina or Schrödinger Suite .
- Gene knockout validation : CRISPR-Cas9 deletion of putative target genes (e.g., cyt b, ERG11) in Saccharomyces cerevisiae to confirm resistance mechanisms .
Q. How to optimize this compound formulations for enhanced bioavailability in plant tissues?
- Nanoencapsulation : Test polylactic acid (PLA) nanoparticles loaded with this compound (10–100 nm diameter) for sustained release kinetics .
- Adjuvant screening : Evaluate surfactants (e.g., Tween 80) or humectants (glycerol) using leaf penetration assays with fluorescent tracers .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Quality control : Implement in-process checks (e.g., FTIR for intermediate purity) and final product characterization (HPLC-UV at λ = 254 nm) .
- DoE optimization : Use response surface methodology (RSM) to refine reaction parameters (temperature, catalyst concentration) .
Data Analysis & Contradiction Resolution
Q. How to address conflicting reports on this compound’s non-target toxicity?
Q. What computational tools can predict this compound’s environmental persistence?
- QSAR models : Use EPI Suite or TEST software to estimate biodegradation half-life (DT₅₀) and bioaccumulation potential (log Kow) .
- Monte Carlo simulations : Model leaching risks in agricultural soils using HYDRUS-1D with site-specific parameters (e.g., organic carbon content) .
Cross-Disciplinary Research Integration
Q. How to integrate omics data with phenotypic responses in this compound studies?
- Multi-omics correlation : Combine RNA-seq (transcriptomics), LC-MS (metabolomics), and phenomics data via weighted gene co-expression network analysis (WGCNA) .
- Pathway enrichment : Use KEGG or GO terms to map antifungal mechanisms (e.g., ergosterol biosynthesis disruption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
